molecular formula C20H21ClFN5O4 B2456022 3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919040-97-4

3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2456022
CAS RN: 919040-97-4
M. Wt: 449.87
InChI Key: XKPNGSOJICKDGM-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H21ClFN5O4 and its molecular weight is 449.87. The purity is usually 95%.
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Scientific Research Applications

Multi-Target Directed Ligands

Research by Załuski et al. (2019) focused on the synthesis of novel compounds, including 3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, as dual-target-directed ligands. These ligands combine A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition. The study aimed to develop ligands with potential applications in treating neurodegenerative diseases like Parkinson's disease. They found that systematic modifications of the tricyclic structures based on a xanthine core resulted in compounds displaying high selectivity versus related targets (Załuski et al., 2019).

Electronic Structure and Stability

Hobbs et al. (2010) studied compounds like 3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to understand the influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene precursors. They found that the instability of these compounds results from a π-framework extending over both carbonyl moieties, rendering them highly electrophilic (Hobbs et al., 2010).

Potential Antidepressant Agents

A study by Zagórska et al. (2016) synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including the subject compound, for their potential as antidepressant agents. They identified potent ligands for serotonin receptors and phosphodiesterase inhibitors. One compound demonstrated potential antidepressant effects in animal models, suggesting the therapeutic potential of these derivatives in treating depression and anxiety (Zagórska et al., 2016).

Metabolic Profiling for Drug Development

Cardoso et al. (2019) conducted a study on the metabolic profile of PT-31, a compound structurally similar to 3-(2-chloro-6-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. This research aimed to understand the metabolite profile of PT-31 to estimate its impact on efficacy, safety, and elimination. The study found that PT-31 was metabolized by a hydroxylation reaction in liver microsomes, producing oxidative metabolites (Cardoso et al., 2019).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN5O4/c1-12-10-26-16-17(23-19(26)25(12)6-8-31-9-7-28)24(2)20(30)27(18(16)29)11-13-14(21)4-3-5-15(13)22/h3-5,10,28H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPNGSOJICKDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16618750

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